N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride

USP monograph acceptance limit impurity specification

N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride (CAS 1346600-26-7) is the hydrochloride salt of N-sulfamoylethyl naratriptan, chemically designated as 2-[3-(1-methylpiperidin-4-yl)-5-(2-methylsulfamoyl-ethyl)-indol-1-yl]ethanesulfonic acid methylamide hydrochloride. It is a specified process impurity of naratriptan hydrochloride drug substance, listed in the United States Pharmacopeia (USP) monograph with a defined relative retention time (RRT), relative response factor (RRF), and acceptance limit.

Molecular Formula C20H33ClN4O4S2
Molecular Weight 493.078
CAS No. 1346600-26-7
Cat. No. B585323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride
CAS1346600-26-7
Synonyms2-[3-(1-Methylpiperidin-4-yl)-5-(2-methylsulfamoylethyl)-indol-1-yl]ethanesulfonic Acid Methylamide Hydrochloride;  N1,N5-Dimethyl-3-(1-methyl-4-piperidinyl)-1H-Indole-1,5-diethanesulfonamide Hydrochloride; 
Molecular FormulaC20H33ClN4O4S2
Molecular Weight493.078
Structural Identifiers
SMILESCNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CCS(=O)(=O)NC.Cl
InChIInChI=1S/C20H32N4O4S2.ClH/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2;/h4-5,14-15,17,21-22H,6-13H2,1-3H3;1H
InChIKeyDRKSFSCBFBXCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride (CAS 1346600-26-7): A USP-Specified Naratriptan Process Impurity Reference Standard for ANDA/NDA Procurement


N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride (CAS 1346600-26-7) is the hydrochloride salt of N-sulfamoylethyl naratriptan, chemically designated as 2-[3-(1-methylpiperidin-4-yl)-5-(2-methylsulfamoyl-ethyl)-indol-1-yl]ethanesulfonic acid methylamide hydrochloride [1]. It is a specified process impurity of naratriptan hydrochloride drug substance, listed in the United States Pharmacopeia (USP) monograph with a defined relative retention time (RRT), relative response factor (RRF), and acceptance limit [2]. This impurity originates from side reactions during the sulfonylation step of naratriptan synthesis and is distinct from degradation products formed under forced conditions [1][3].

Why Naratriptan Impurity Reference Standards Cannot Be Interchanged: Physicochemical, Chromatographic, and Regulatory Differentiation of CAS 1346600-26-7


Impurity reference standards are not commodities that can be substituted by a different salt form, a free base, or even another naratriptan-related impurity without compromising analytical accuracy and regulatory compliance. N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride (CAS 1346600-26-7) differs from its free base counterpart (CAS 1346746-73-3) by a molecular weight delta of 36.46 g/mol corresponding to one equivalent of HCl, and the two forms require distinct storage conditions (-20°C under inert atmosphere vs 2–8°C) [1]. Within the USP impurity panel, each specified impurity carries a unique combination of RRT, RRF, and acceptance limit — this compound's RRT of ~1.36 and limit of 0.3% differentiate it absolutely from, for example, Impurity F (RRT ~1.44, limit 0.1%) or Impurity A (RRT ~0.93, limit 0.2%) [2]. Substituting one impurity reference standard for another introduces systematic error in quantification, risks batch rejection due to incorrect identification, and constitutes a deviation from ICH Q3A/Q3B expectations for specified impurity control .

Quantitative Comparative Evidence for N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride (CAS 1346600-26-7) Versus Closest Analogs


USP Acceptance Limit: 0.3% for N-Sulfamoylethyl Naratriptan HCl vs 0.1% for Closely Related N-Sulfamoylethyl Naratriptan Pyridinium (Impurity F)

In the USP chromatographic purity test for naratriptan hydrochloride, N'-(2-methylsulfamoylethyl) naratriptan hydrochloride (identified as the compound with RRT ~1.36) carries an acceptance limit of 0.3%, which is three times higher than the 0.1% limit assigned to N-sulfamoylethyl naratriptan pyridinium (Impurity F, RRT ~1.44) [1]. This higher threshold reflects a regulatory determination that this impurity is less toxicologically concerning or more controllable than the pyridinium analog, directly impacting batch release decisions. The relative response factor (RRF) of 0.6 for this impurity further differentiates it from Impurity A (RRF 1.0, limit 0.2%) and Impurity F (RRF 0.5, limit 0.1%), requiring a specific correction factor for accurate quantification [1].

USP monograph acceptance limit impurity specification pharmaceutical quality control

Hydrochloride Salt vs Free Base: Molecular Weight Differential of 36.46 g/mol Drives Divergent Weighing and Formulation Calculations

N'-(2-Methylsulfamoylethyl) naratriptan hydrochloride (CAS 1346600-26-7) has a molecular weight of 493.08 g/mol, which is 36.46 g/mol (7.99%) higher than the free base form (CAS 1346746-73-3, MW 456.62 g/mol) [1]. This mass difference corresponds to one equivalent of hydrogen chloride and directly affects the mass of reference standard that must be weighed to achieve a target molar concentration in stock solutions. The storage requirements also diverge: the hydrochloride salt is hygroscopic and requires storage at -20°C under inert atmosphere , whereas the free base is stored at 2–8°C [1]. The melting point of the HCl salt (118–124°C) is significantly lower than that of naratriptan HCl API (234–236°C) , reflecting the structural modification at the indole N1 position.

salt form molecular weight reference standard analytical method development

Chromatographic Resolution: RRT ~1.36 Provides a Unique Separation Window from Naratriptan API (RRT 1.0) and Adjacent Impurities

Under the official USP chromatographic conditions, N'-(2-methylsulfamoylethyl) naratriptan hydrochloride elutes at a relative retention time (RRT) of approximately 1.36 relative to the naratriptan peak (RRT 1.0) [1]. This RRT positions it in a distinct chromatographic window between two adjacent specified impurities: 1-methyl-4-[5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl]-pyridinium chloride at RRT ~1.25 and 4-[1,5-bis-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl]-1-methylpyridinium chloride (Impurity F) at RRT ~1.44 [1]. The RRT difference of 0.11 from the preceding impurity and 0.08 from the following impurity requires adequate chromatographic resolution, which is achieved under the gradient conditions specified (0.05 M ammonium phosphate buffer pH 3.0 / acetonitrile, L1 column, 40°C) [1]. This separation is critical because co-elution with either adjacent impurity would inflate the apparent impurity level and potentially cause false batch rejection.

relative retention time HPLC method validation system suitability peak resolution

Process Impurity Origin (Sulfonylation Side Reaction) vs Degradation Products: Distinct Formation Pathway Dictates Different Control Strategies

N'-(2-Methylsulfamoylethyl) naratriptan hydrochloride is a process impurity arising specifically from over-reaction during the sulfonylation or sulfonamidation step of naratriptan synthesis, where an additional methylsulfamoylethyl group is introduced at the indole N1 position [1]. This synthetic origin differentiates it fundamentally from degradation products such as 3,4-didehydro naratriptan, which forms under forced degradation conditions (acidic, basic, oxidative, or photolytic stress) [2][3]. The QSRR model developed by Mizera et al. (2017) predicted the retention behavior of this impurity among a panel of naratriptan-related substances using hybrid GA-ANN modeling, achieving a mean prediction error of 8% (Q² = 0.87) for the best-performing PS-ANN architecture, confirming that its chromatographic behavior is governed by its unique molecular descriptors distinct from degradation products [3]. This distinction matters for control strategy design: process impurities are managed via reaction condition optimization and intermediate purification, whereas degradation products require stability-indicating method validation and shelf-life specification setting.

process impurity sulfonylation degradation product synthetic route quality by design

Regulatory Compliance: USP-Listed Specified Impurity vs Non-Compendial Impurities — Essential for ANDA/NDA Analytical Method Validation

N'-(2-Methylsulfamoylethyl) naratriptan hydrochloride is explicitly listed in the USP monograph for naratriptan hydrochloride as a specified impurity with defined acceptance criteria (RRT ~1.36, RRF 0.6, limit 0.3%) [1]. This USP compendial status differentiates it from non-compendial naratriptan-related impurities, which, while potentially present in drug substance batches, lack pharmacopeial recognition and therefore cannot be used as primary reference standards in regulatory submissions without additional justification. The compound is supplied with a detailed Structure Elucidation Report (SER) and comprehensive characterization data compliant with USP, EP, JP, and BP standards [2]. Its availability as an ICH Q3A/Q3B-compliant reference standard with full Certificate of Analysis (CoA) documentation enables its direct use in analytical method development, method validation (AMV), and quality control (QC) applications for ANDA and NDA filings [2].

USP reference standard ANDA NDA regulatory compliance method validation

Procurement-Ready Application Scenarios for N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride (CAS 1346600-26-7)


ANDA/NDA Analytical Method Validation: USP-Specified Impurity Reference Standard for HPLC System Suitability and Linearity

When validating an HPLC method for naratriptan hydrochloride drug substance per USP monograph requirements, N'-(2-methylsulfamoylethyl) naratriptan hydrochloride (CAS 1346600-26-7) serves as the essential reference standard for the impurity peak at RRT ~1.36. Its defined RRF of 0.6 must be applied to correct the detector response for accurate quantification, and its acceptance limit of 0.3% serves as the regulatory threshold for batch release [1]. The compound's availability with a full Structure Elucidation Report (SER) and CoA ensures that the analytical method can be validated for specificity, linearity, accuracy, and precision as required by ICH Q2(R1) and USP <1225> [2].

Process Development and Quality by Design (QbD): Monitoring Sulfonylation Step Efficiency via Impurity Tracking

During the development and optimization of the naratriptan synthetic route, this impurity standard enables quantitative tracking of the sulfonylation side reaction that introduces the additional methylsulfamoylethyl group at the indole N1 position. By spiking known concentrations of the reference standard into reaction monitoring samples, process chemists can establish a correlation between reaction conditions (temperature, stoichiometry, solvent) and impurity formation, enabling the design of a control strategy that keeps this impurity below the 0.3% USP limit in the final API [1][2].

Quality Control Batch Release Testing: Quantification of Specified Impurity E in Naratriptan HCl Drug Substance

In routine QC batch release testing, this reference standard is used to prepare system suitability solutions and calibration standards for quantifying the level of this specified impurity in naratriptan hydrochloride drug substance batches. The correct identification and quantification are critical because the impurity's RRT (~1.36) places it in a chromatographic region where misidentification with adjacent impurities (RRT ~1.25 or ~1.44) could result in erroneous batch disposition — either false rejection of compliant product or release of non-compliant product [1]. The hygroscopic nature of the hydrochloride salt requires strict adherence to storage conditions (-20°C, inert atmosphere) to maintain standard integrity [2].

Forced Degradation and Stability-Indicating Method Development: Discriminating Process Impurities from Degradation Products

When developing a stability-indicating method for naratriptan hydrochloride, this reference standard enables clear differentiation between the process impurity peak (RRT ~1.36) and any degradation products that may form under ICH Q1A stress conditions. Because this impurity arises from the synthetic pathway rather than degradation, its level should remain constant during stability studies, serving as an internal reference point for method performance. Any increase in this peak during stability testing would instead indicate a packaging or storage failure rather than degradation [1][2].

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